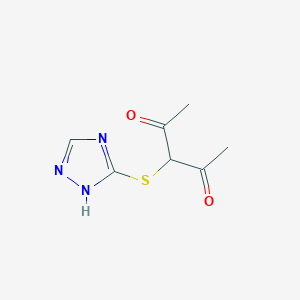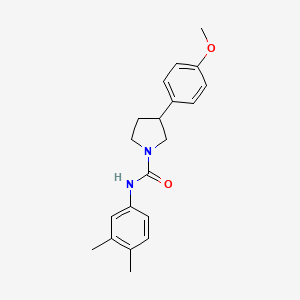
1H-Pyrrole, 3-nitro-4-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1H-Pyrrole, 3-nitro-4-(trifluoromethyl)-” is a chemical compound with the CAS Number: 149427-37-2. It has a molecular weight of 180.09 . This compound is a type of pyrrole, which is a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of pyrrole compounds has been extensively studied. Various methods have been reported, such as the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Other methods include the palladium-catalyzed cross-coupling reactions and the copper-catalyzed pyrazole N-arylation .Molecular Structure Analysis
The molecular structure of “1H-Pyrrole, 3-nitro-4-(trifluoromethyl)-” can be represented by the Inchi Code: 1S/C5H3F3N2O2/c6-5(7,8)3-1-9-2-4(3)10(11)12/h1-2,9H .Chemical Reactions Analysis
Pyrrole compounds, including “1H-Pyrrole, 3-nitro-4-(trifluoromethyl)-”, can undergo various chemical reactions. For instance, they can participate in electrophilic aromatic substitution . They can also undergo alkylation with alkyl iodides .Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-Pyrrole, 3-nitro-4-(trifluoromethyl)-” include a molecular weight of 180.09 . More detailed properties were not found in the search results.Applications De Recherche Scientifique
Nitrative Bicyclization for Tricyclic Pyrroles Synthesis
A novel metal-free nitrative bicyclization of 1,7-diynes has been developed, producing skeletally diverse tricyclic pyrroles with moderate to good yields. This method demonstrates remarkable compatibility with different linkers in 1,7-diynes, showcasing tBuONO's dual roles as a nitro precursor and a nitrogen atom source (Wang et al., 2022).
Electronically Intercommunicating Iron Centers in Pyrroles
Research on 2,5-diferrocenyl-1-phenyl-1H-pyrrole and 2,3,4,5-tetraferrocenyl-1-phenyl-1H-pyrrole has shown considerable electron delocalization within the pyrrole core system. These compounds display reversible one-electron transfer processes with high reduction potentials, highlighting their potential in electronic applications (Hildebrandt et al., 2011).
Synthetic Precursors for Dihydropyrroles and Pyrroles
Doubly activated cyclopropanes have been utilized as synthetic precursors for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles. This approach enables rapid access to densely functionalized pyrroles, underscoring its significance in organic synthesis (Wurz & Charette, 2005).
Mononuclear Complexes with Trifluoromethylpyrrolyl Ligands
The synthesis of mononuclear complexes featuring the 3,4-bis(trifluoromethyl)pyrrolyl ligand with Rh(I) and Ni(II) has been reported. These complexes have been characterized spectroscopically and structurally, presenting a new avenue for the exploration of metal-organic frameworks and catalysis (Rivers & Jones, 2014).
Four-Component Coupling Reaction for Pyrroles Synthesis
A four-component coupling reaction strategy has been developed for synthesizing highly functionalized pyrroles. This method is noted for its simplicity, convenience, and environmental friendliness, providing an efficient pathway to synthesize pyrroles using readily available building blocks (Maiti, Biswas, & Jana, 2010).
Orientations Futures
The future directions for “1H-Pyrrole, 3-nitro-4-(trifluoromethyl)-” and other pyrrole compounds could involve further exploration of their diverse biological activities. Due to the diversity of these compounds in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
Propriétés
IUPAC Name |
3-nitro-4-(trifluoromethyl)-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)3-1-9-2-4(3)10(11)12/h1-2,9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDUOOLAFKKXIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN1)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-4-(diethylamino)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2576429.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-(dimethylamino)phenyl)methanone](/img/structure/B2576432.png)


![7-benzyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2576436.png)
![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2576437.png)
![7-[4-(dimethylamino)phenyl]-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2576438.png)
![5-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3H-2-benzofuran-1-one](/img/structure/B2576440.png)

![(Z)-2-Cyano-3-[1-(2-cyanoethyl)indol-3-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2576448.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2576449.png)